molecular formula C12H15NO5 B3090588 3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid CAS No. 1212306-34-7

3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid

Cat. No. B3090588
CAS RN: 1212306-34-7
M. Wt: 253.25 g/mol
InChI Key: WXTPPDPYUDOHOC-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to a class of organic compounds known as esters . Esters are derived from carboxylic acids and an alcohol. They are often used in a wide variety of applications, including in the production of polymers, plasticizers, and in the food and fragrance industry due to their pleasant odors .


Synthesis Analysis

Esters can be synthesized through a variety of methods. One common method is the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst . Another method involves the use of boronic esters in organic synthesis . Protodeboronation of alkyl boronic esters is a method that has been developed, and it involves a radical approach .


Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’). The specific structure of your compound would depend on the specific groups attached to the ester functional group .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid in the presence of water and a strong acid or base . They can also react with Grignard reagents to form tertiary alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of esters can vary widely depending on their structure. They are often liquids at room temperature and have pleasant odors. They are less dense than water and are usually soluble in organic solvents but not in water .

Mechanism of Action

The mechanism of action of esters in biological systems often involves their hydrolysis, either by enzymes in the body or under physiological conditions, to produce an alcohol and a carboxylic acid .

Safety and Hazards

Like all chemicals, esters should be handled with care. They can cause irritation to the skin and eyes, and their vapors can be harmful if inhaled. Some esters can also be flammable .

Future Directions

The study of esters and their reactions is a vibrant field in organic chemistry. New methods for their synthesis and new applications for these versatile compounds are being researched. For example, the development of more efficient and selective catalysts for esterification reactions is an area of active research .

properties

IUPAC Name

3-(2-methoxyethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-5-4-13-6-12-3-2-7(18-12)8(11(15)16)9(12)10(13)14/h2-3,7-9H,4-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTPPDPYUDOHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC23C=CC(O2)C(C3C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid
Reactant of Route 2
3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid
Reactant of Route 3
3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid
Reactant of Route 4
3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid
Reactant of Route 5
3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid

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